APN Inhibitory Potency: 4-Amino-3-fluoro-5-nitrobenzoic Acid vs. a Structurally Related Hydroxamate Analog
4-Amino-3-fluoro-5-nitrobenzoic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 70 nM, placing it in the mid-nanomolar potency range for this target class [1]. A closely related analog—identified as CHEMBL3764432 (BDBM50144931), which also contains a hydroxamic acid zinc-binding group—achieves an IC₅₀ of 30 nM in the identical assay system, representing a 2.3-fold improvement in potency [2]. However, the hydroxamate analog carries the potential liability of non-selective metal chelation, a known concern for hydroxamate-containing APN inhibitors, whereas the carboxylic acid zinc-binding motif of 4-amino-3-fluoro-5-nitrobenzoic acid may offer a differentiated selectivity profile. Both compounds are essentially inactive against HDAC1/HDAC2 (IC₅₀ > 100,000 nM) [1] [2], confirming that APN inhibition is not confounded by pan-HDAC activity.
| Evidence Dimension | APN inhibitory potency (IC₅₀) and HDAC1/2 selectivity window |
|---|---|
| Target Compound Data | IC₅₀ (APN) = 70 nM; IC₅₀ (HDAC1/2) > 100,000 nM |
| Comparator Or Baseline | CHEMBL3764432 (BDBM50144931): IC₅₀ (APN) = 30 nM; IC₅₀ (HDAC1/2) > 100,000 nM |
| Quantified Difference | Comparator is 2.3-fold more potent against APN; both compounds show >1,400-fold selectivity for APN over HDAC1/2 |
| Conditions | Porcine kidney microsome APN assay; 5 min preincubation, 30 min substrate incubation (L-leu-p-nitroanilide); human HeLa nuclear extract HDAC1/2 assay; ChEMBL/Fudan University curated data |
Why This Matters
Procurement decisions for APN inhibitor screening libraries should weigh the 2.3-fold potency advantage of the hydroxamate analog against the potentially broader metalloenzyme selectivity of the carboxylic acid-bearing target compound.
- [1] BindingDB BDBM50144946; CHEMBL3763918. IC50 70 nM (APN, porcine kidney microsomes); IC50 >100,000 nM (HDAC1/2, human HeLa nuclear extract). View Source
- [2] BindingDB BDBM50144931; CHEMBL3764432. IC50 30 nM (APN, porcine kidney microsomes); IC50 >100,000 nM (HDAC1/2); IC50 280 nM (APN, human ES2 cells). View Source
